2-(4-Methylpiperazin-1-yl)nicotinonitrile

Description

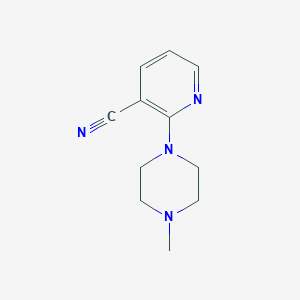

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-14-5-7-15(8-6-14)11-10(9-12)3-2-4-13-11/h2-4H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIUSLVQWZDMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200982 | |

| Record name | 3-Pyridinecarbonitrile, 2-(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52943-14-3 | |

| Record name | 3-Pyridinecarbonitrile, 2-(4-methyl-1-piperazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052943143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarbonitrile, 2-(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 2 4 Methylpiperazin 1 Yl Nicotinonitrile

Introduction of the 4-Methylpiperazin-1-yl Moiety: Coupling Reactions and Conditions

Isomeric and Positional Variations on the Nicotinonitrile Framework

The arrangement of substituents on the nicotinonitrile core significantly influences the molecule's chemical and physical properties. While 2-(4-methylpiperazin-1-yl)nicotinonitrile is a specific isomer, exploring its positional isomers provides valuable insights into structure-activity relationships.

Positional Isomers of the Piperazine (B1678402) Substituent: The piperazine moiety can be attached to different positions on the pyridine (B92270) ring, leading to isomers such as 4-(4-methylpiperazin-1-yl)nicotinonitrile and 6-(4-methylpiperazin-1-yl)nicotinonitrile. The synthesis of such isomers would likely involve the reaction of 1-methylpiperazine (B117243) with the corresponding chloro- or bromonicotinonitrile derivative. For instance, the synthesis of 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was achieved through the nucleophilic substitution of the 2-bromo analogue with 1-methylpiperazine. mdpi.com A similar approach could be envisioned for the synthesis of positional isomers of the title compound.

The position of the piperazine group affects the electronic distribution within the pyridine ring, thereby influencing the reactivity of both the ring and the nitrile group. For example, the electron-donating piperazine group at the 2- or 6-position can activate the ring towards electrophilic substitution at specific positions, while its placement at the 4-position would have a different directing effect.

Positional Isomers of the Nitrile Group: While less common, the position of the nitrile group could also be varied. For example, a 2-(4-methylpiperazin-1-yl)pyridine-4-carbonitrile would exhibit different reactivity compared to the 3-carbonitrile (nicotinonitrile) isomer due to the altered electronic interplay between the nitrile and the piperazine substituent.

The table below summarizes the potential positional isomers and their synthetic precursors.

| Isomer Name | Potential Synthetic Precursor |

| 4-(4-Methylpiperazin-1-yl)nicotinonitrile | 4-Chloronicotinonitrile and 1-methylpiperazine |

| 6-(4-Methylpiperazin-1-yl)nicotinonitrile | 6-Chloronicotinonitrile and 1-methylpiperazine |

| 2-(4-Methylpiperazin-1-yl)isonicotinonitrile | 2-Chloroisonicotinonitrile and 1-methylpiperazine |

This table presents hypothetical synthetic routes based on known chemical reactions.

Studies on Regioselectivity, Chemoselectivity, and Stereoselectivity in this compound Transformations

The selective transformation of a multifunctional molecule like this compound is a key challenge in its derivatization.

Regioselectivity: Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In the context of this compound, electrophilic substitution on the pyridine ring is a prime example where regioselectivity is crucial. The electron-donating piperazine group at the 2-position is expected to direct incoming electrophiles primarily to the 5-position of the pyridine ring. However, the presence of the deactivating nitrile group at the 3-position complicates this prediction. Practical and regioselective synthesis of C4-alkylated pyridines has been achieved using a blocking group approach, highlighting the challenges and strategies for controlling regioselectivity in pyridine functionalization. nih.govchemrxiv.org

Chemoselectivity: Chemoselectivity is the preferential reaction of a reagent with one functional group over another. In this compound, the main functional groups are the nitrile, the pyridine ring, and the piperazine moiety. For example, the reduction of the nitrile group to an amine can be achieved in the presence of the aromatic pyridine ring using specific reducing agents like LiAlH4. chemistrysteps.comlibretexts.org Conversely, reactions targeting the piperazine nitrogen, such as N-alkylation, can often be performed without affecting the nitrile or pyridine ring under appropriate conditions. The catalytic activity of zinc(II) compounds has been explored for the nucleophilic addition of amines to nitriles to form amidines, demonstrating a chemoselective reaction targeting the nitrile group. rsc.org

The following table provides hypothetical examples of selective transformations on this compound.

| Selectivity Type | Reaction Example | Reagents and Conditions | Expected Outcome |

| Regioselectivity | Electrophilic Aromatic Substitution (e.g., Nitration) | HNO3/H2SO4 | Preferential nitration at the C5 position of the pyridine ring. |

| Chemoselectivity | Nitrile Reduction | LiAlH4, followed by aqueous workup | Reduction of the nitrile to a primary amine, leaving the piperazine and pyridine rings intact. |

| Stereoselectivity | Asymmetric Hydrogenation of a derivatized precursor | Chiral catalyst (e.g., Rhodium-based), H2 | Formation of a specific stereoisomer if a prochiral center is present. |

This table is illustrative and based on general principles of organic synthesis, as specific experimental data for the title compound is limited.

Chemical Reactivity and Derivatization Strategies of 2 4 Methylpiperazin 1 Yl Nicotinonitrile

Transformations at the Nicotinonitrile Subunit

The nicotinonitrile portion of the molecule, consisting of the pyridine (B92270) ring and the nitrile functional group, is amenable to a variety of chemical transformations. These include reactions of the nitrile group itself and substitutions on the aromatic pyridine ring.

Reactions of the Nitrile Functionality (e.g., cyclization, reduction, hydrolysis)

The nitrile group (C≡N) is a key functional handle for elaborating the molecular structure. It can undergo several important transformations:

Hydrolysis: The nitrile can be hydrolyzed to a primary amide (carboxamide) or further to a carboxylic acid. For instance, the hydrolysis of nicotinonitrile to nicotinamide (B372718) can be achieved using aqueous ammonia, a process where reaction conditions can be controlled to favor amide formation over the corresponding carboxylic acid. google.com This transformation is valuable as the resulting amide, such as 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide, can exhibit different biological activities and engage in different hydrogen bonding interactions compared to the parent nitrile.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). This is typically accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This conversion introduces a flexible basic center, which can be crucial for interactions with biological targets.

Cyclization: The nitrile group, in conjunction with an adjacent amino or activated group on the pyridine ring, can participate in cyclization reactions to form fused heterocyclic systems. For example, 2-aminonicotinonitrile derivatives are well-known precursors for the synthesis of fused pyrimidines, such as pyrido[2,3-d]pyrimidines, through intermolecular cyclization with reagents like formamide. researchgate.net This strategy allows for the construction of complex, polycyclic architectures from the relatively simple nicotinonitrile core.

| Reaction Type | Description | Potential Product Type | Reference |

|---|---|---|---|

| Hydrolysis | Conversion of the nitrile group to a carboxamide or carboxylic acid. | Nicotinamides, Nicotinic acids | google.com |

| Reduction | Conversion of the nitrile group to a primary amine (aminomethyl). | Pyridylmethanamines | N/A |

| Cyclization | Participation of the nitrile in the formation of a new fused ring. | Pyrido[2,3-d]pyrimidines | researchgate.net |

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

The reactivity of the pyridine ring is heavily influenced by its electron-deficient nature and the electronic properties of its substituents.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is generally activated towards nucleophilic attack, particularly at the C2 and C4 positions. The synthesis of 2-(4-methylpiperazin-1-yl)nicotinonitrile itself often proceeds via an SNAr reaction, where 1-methylpiperazine (B117243) displaces a leaving group, such as a halogen (e.g., chlorine or bromine), from the 2-position of a nicotinonitrile precursor. nih.gov Further nucleophilic substitution on the this compound ring is less common but can occur if the ring is further activated, for example by additional electron-withdrawing groups or N-oxidation. nih.gov

Electrophilic Aromatic Substitution (EAS): Pyridine is inherently electron-deficient and thus deactivated towards electrophilic substitution, often requiring harsh reaction conditions. nih.govyoutube.com However, the 4-methylpiperazin-1-yl group at the C2 position is a strong electron-donating group, which activates the pyridine ring towards EAS. This directing group would be expected to favor substitution at the C3 and C5 positions. Halogenation, for instance, is a key transformation. While direct halogenation of pyridines can be challenging, modern methods using designed phosphine (B1218219) reagents allow for selective halogenation under milder conditions. nih.govchemrxiv.orgresearchgate.netmountainscholar.org For an activated ring like this, electrophiles such as bromine or N-bromosuccinimide could potentially introduce a bromine atom at the C5 position.

Reactivity of the Piperazine (B1678402) Ring System

The piperazine ring provides another key site for structural modification, primarily through reactions at the secondary amine nitrogen (if the methyl group is absent) or through more complex transformations. For the title compound, the key reactive site is the tertiary amine, but derivatization strategies often start from its unmethylated analogue, 2-(piperazin-1-yl)nicotinonitrile.

N-Alkylation and N-Acylation Reactions for Structural Diversification

The secondary amine of a precursor like 2-(piperazin-1-yl)nicotinonitrile is highly nucleophilic and readily undergoes reactions to introduce a wide variety of substituents, leading to diverse libraries of compounds.

N-Alkylation: This is a common strategy to introduce alkyl groups. Methods include reaction with alkyl halides (e.g., iodomethane (B122720) to form the title compound) or reductive amination with aldehydes or ketones. nih.gov This approach is fundamental in drug discovery for exploring structure-activity relationships (SAR).

N-Acylation: Reaction with acyl chlorides or acid anhydrides yields the corresponding amides. This introduces a carbonyl group which can act as a hydrogen bond acceptor and alter the electronic properties and conformation of the piperazine ring.

N-Arylation: The piperazine nitrogen can also be functionalized with aryl or heteroaryl groups, typically through palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann reactions. nih.gov

Ring-Modification and Heterocycle Fusion Strategies Involving the Piperazine Moiety

While less common than N-functionalization, the piperazine ring itself can be modified or used as a foundation for building more complex fused systems.

Ring Expansion/Contraction: Though synthetically challenging, strategies exist for the ring expansion of piperazines or their precursors to form related heterocycles like diazepanes. organic-chemistry.org

Heterocycle Fusion: More advanced synthetic routes can build additional rings onto the piperazine scaffold. For example, a strategy involving the conversion of a primary amino group into a piperazine ring via catalytic reductive cyclization of dioximes has been developed, showcasing how the piperazine can be constructed as part of a larger, fused architecture. nih.gov In another example, a bicyclic tetrahydroisoquinoline moiety was created as an analogue of a piperazine-containing drug to improve its properties. nih.gov

Synthesis of Advanced Analogues and Congeners of this compound

This compound is a valuable building block for the synthesis of more complex molecules, particularly those with pharmaceutical applications. The synthetic strategies discussed above are often combined to produce advanced analogues.

A prominent example is the synthesis of orally active inhibitors of sphingosine (B13886) 1-phosphate (S1P) lyase. researchgate.net In this work, a key building block, 6-[(R)-4-(4-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]nicotinonitrile, was synthesized. This intermediate was then further elaborated using palladium-catalyzed cross-coupling reactions (e.g., with phenylboronic acid) on the phthalazine (B143731) ring to generate a library of potent drug candidates. researchgate.net This demonstrates a modular approach where the piperazinyl-nicotinonitrile core serves as a stable anchor, while diversification is achieved at a different part of the molecule.

| Analogue Class | Key Synthetic Reaction | Purpose of Derivatization | Reference |

|---|---|---|---|

| Phthalazinyl-nicotinonitriles | Nucleophilic substitution followed by Pd-catalyzed cross-coupling | Development of S1P lyase inhibitors for multiple sclerosis | researchgate.net |

| Thiazole-Piperazine Hybrids | Cyclocondensation of a thiosemicarbazone with α-bromoacetophenones | Synthesis of novel analgesic agents | mdpi.com |

| Carbamate and Urea Analogues | Replacement of a piperazine N-benzyl group with carbamate/urea | Improvement of bioavailability in anti-tuberculosis agents | nih.gov |

| 2,2'-(Alkylazanediyl)bis(nicotinonitriles) | Reaction of 2-chloronicotinonitrile derivatives with a primary amine | Synthesis of novel compounds with potential antiproliferative activity | nih.gov |

Systematic Modifications of the Piperazine Substituent and its Impact on Reactivity

While specific studies detailing the systematic modification of the N-methyl group in this compound are not extensively documented in publicly available literature, general principles of piperazine chemistry can be applied. The secondary amine of a des-methyl analogue, 2-(piperazin-1-yl)nicotinonitrile, would be a versatile precursor for a wide array of derivatization reactions. rsc.org

N-Alkylation and N-Arylation: The nitrogen atom of the piperazine ring is nucleophilic and can readily undergo N-alkylation with various alkyl halides or N-arylation through methods like the Buchwald-Hartwig amination. mdpi.com The electronic and steric properties of the introduced substituent can modulate the reactivity of the entire molecule. For instance, introducing electron-withdrawing groups on the N-substituent can decrease the nucleophilicity of the piperazine nitrogen, potentially affecting its interaction with biological targets or its role in subsequent chemical transformations. Conversely, electron-donating groups would enhance its nucleophilicity.

A study on phenylpiperazine derivatives showed that a variety of substituents on the piperazine ring did not significantly alter the acaricidal activity at a certain concentration, with the simple methyl group providing excellent control. researchgate.net This suggests that for some biological activities, extensive modification of this position may not be necessary.

Amide and Sulfonamide Formation: The piperazine nitrogen can also react with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions provide a means to introduce a wide range of functional groups, thereby altering the molecule's properties.

The table below illustrates potential modifications at the N-4 position of the piperazine ring and the expected impact on the compound's properties, based on general chemical principles.

| Modification | Reagents and Conditions | Expected Impact on Reactivity |

| N-Demethylation | Strong oxidizing agents or specific demethylating agents. | Provides a secondary amine for further functionalization. |

| N-Alkylation | Alkyl halides, base (e.g., K2CO3), solvent (e.g., acetonitrile). | Modulates steric bulk and basicity. |

| N-Arylation | Aryl halides, Palladium catalyst, base. | Introduces aromatic systems, potentially altering electronic properties and providing sites for further reactions. |

| N-Acylation | Acyl chlorides, base (e.g., triethylamine), solvent (e.g., dichloromethane). | Forms amides, which can alter solubility and hydrogen bonding capabilities. |

| N-Sulfonylation | Sulfonyl chlorides, base. | Forms sulfonamides, which can influence polarity and biological interactions. |

This table is illustrative and based on general chemical principles, as specific data for this compound is limited.

Applications of 2 4 Methylpiperazin 1 Yl Nicotinonitrile As a Versatile Synthetic Building Block

Utility in the Construction of Diverse Heterocyclic Systems

The 2-(4-methylpiperazin-1-yl)nicotinonitrile scaffold can serve as a precursor for the synthesis of various fused and substituted heterocyclic systems. The reactivity of the nitrile group and the pyridine (B92270) ring are key to these transformations. Although specific examples starting from this compound are not extensively reported, related chemistry of nicotinonitrile derivatives provides a roadmap for its potential utility.

For instance, the nitrile group can undergo cyclization reactions with adjacent functional groups, which could be introduced onto the pyridine ring. The synthesis of a more complex derivative, 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, has been achieved through a nucleophilic aromatic substitution reaction where 1-methylpiperazine (B117243) displaces a bromine atom on a substituted pyridine-3-carbonitrile. This demonstrates the feasibility of incorporating the this compound moiety into larger, polycyclic systems.

The general reactivity of the nicotinonitrile core suggests potential for the following transformations, although specific examples for this particular compound are lacking:

Annulation Reactions: The nitrile group, in conjunction with a suitable ortho substituent, could participate in cyclization to form fused pyridopyrimidine, pyridopyrazole, or other bicyclic systems.

Functional Group Interconversion: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing handles for further derivatization and cyclization reactions.

| Starting Material | Reagents | Product Heterocycle | Potential Application |

| 2-Halonicotinonitrile | 1-Methylpiperazine | This compound | Precursor for further synthesis |

| Substituted 2-bromopyridine-3-carbonitrile | 1-Methylpiperazine | Substituted this compound | Building block for complex heterocycles |

Employment in Multicomponent Reactions for the Assembly of Complex Organic Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules from simple starting materials in a single step. The structural features of this compound, particularly the activated nitrile group, suggest its potential as a component in such reactions.

While no specific MCRs involving this compound as a reactant have been documented in the available literature, the broader class of nicotinonitriles is known to participate in various MCRs. For example, the Gewald reaction, a well-known three-component reaction, utilizes a ketone or aldehyde, an activated nitrile, and elemental sulfur to synthesize substituted 2-aminothiophenes. It is conceivable that under appropriate conditions, the nitrile group of this compound could participate in similar transformations.

The potential for this compound in MCRs remains an area for future exploration.

| Multicomponent Reaction Type | Potential Reactants | Potential Product Scaffold |

| Gewald-type reaction | Ketone/Aldehyde, Sulfur | Thiophene fused to the pyridine ring |

| Ugi or Passerini-type reactions | Isocyanide, Carboxylic acid, etc. | Complex acyclic or heterocyclic structures |

Development of Novel Reagents, Ligands, or Catalysts Utilizing the this compound Framework

The presence of multiple nitrogen atoms in this compound makes it an attractive candidate for the development of novel ligands for metal catalysis. The pyridine nitrogen and the two nitrogen atoms of the piperazine (B1678402) ring can act as coordination sites for a variety of metal ions.

The synthesis of metal complexes with piperazine-containing ligands is a well-established field. These complexes have found applications in catalysis and as models for biological systems. The specific ligand this compound offers a unique combination of a hard pyridine nitrogen donor and softer piperazine nitrogen donors, which could lead to interesting coordination chemistry and catalytic activity.

Although no specific metal complexes of this compound have been reported, the general principles of coordination chemistry suggest that it could form stable complexes with transition metals. Such complexes could potentially be explored as catalysts for various organic transformations.

| Metal Ion | Potential Coordination Sites | Potential Application of Complex |

| Palladium(II), Platinum(II) | Pyridine-N, Piperazine-N | Cross-coupling catalysis |

| Ruthenium(II), Rhodium(III) | Pyridine-N, Piperazine-N | Asymmetric catalysis |

| Copper(I/II), Zinc(II) | Pyridine-N, Piperazine-N | Lewis acid catalysis |

Strategic Integration into Broad Organic Synthesis Schemes

The utility of a building block is often demonstrated by its incorporation into the total synthesis of complex natural products or pharmaceutically active molecules. While there are no documented examples of this compound being used as a key intermediate in a published total synthesis, the structural motifs it contains are prevalent in many bioactive compounds.

The piperazine moiety is a common feature in many approved drugs, often introduced to improve pharmacokinetic properties. The nicotinonitrile framework is also present in a variety of medicinally important compounds. Therefore, this compound represents a pre-functionalized scaffold that could potentially streamline the synthesis of such molecules.

Patent literature suggests that piperazine derivatives are frequently used as intermediates in the synthesis of pharmaceutical compounds. While specific patents citing this compound were not identified, the general strategy of using such building blocks is a common practice in drug discovery and development.

Computational and Theoretical Chemistry Studies of 2 4 Methylpiperazin 1 Yl Nicotinonitrile

Quantum Chemical Analysis of Electronic Structure, Bonding, and Charge Distribution in 2-(4-Methylpiperazin-1-yl)nicotinonitrile

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the fundamental electronic properties of a molecule. scirp.orgijcce.ac.ir Such analyses for this compound would involve optimizing its geometry and calculating various electronic descriptors.

Electronic Properties and Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept an electron. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. ijcce.ac.ir

For the this compound molecule, the HOMO is expected to be localized primarily on the electron-rich 4-methylpiperazine moiety, particularly the tertiary amine nitrogen, and the pyridine (B92270) ring nitrogen. The LUMO is likely distributed over the electron-deficient nicotinonitrile ring, specifically the cyano group and the pyridine ring carbons. DFT studies on related nicotinonitrile derivatives have shown that the HOMO-LUMO gap is a critical parameter for reactivity. ijcce.ac.ir

Charge Distribution and Molecular Electrostatic Potential (MEP): Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are used to visualize charge distribution and predict reactive sites for electrophilic and nucleophilic attack. researchgate.netbiointerfaceresearch.com In this compound, the MEP map would likely show negative potential (red/yellow regions) around the nitrogen atoms of the pyridine ring and the cyano group, indicating their susceptibility to electrophilic attack. The piperazine (B1678402) nitrogens, especially the one attached to the methyl group, would also exhibit negative potential. Positive potential (blue regions) would be expected around the hydrogen atoms.

While specific data for the title compound is not available, a DFT study on a related pyridine derivative, 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile, provides insight into the expected values. nih.gov

Table 1: Representative Quantum Chemical Parameters (Illustrative) This table is illustrative, based on typical values for similar heterocyclic compounds as specific calculations for this compound are not publicly available.

| Parameter | Typical Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 to -7.0 eV | Indicates electron-donating ability. |

| LUMO Energy | ~ -1.5 to -2.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Relates to chemical stability and reactivity. ijcce.ac.ir |

| Dipole Moment | ~ 3.0 to 5.0 D | Measures overall polarity of the molecule. |

Conformational Landscape and Energetics of this compound

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure and conformational flexibility. Conformational analysis of this compound would focus on the rotational barriers and stable geometries of its constituent parts.

The primary sources of conformational isomerism in this molecule are:

Piperazine Ring Pucker: The piperazine ring typically adopts a stable chair conformation to minimize steric strain.

Orientation of the Methyl Group: The methyl group on the N4 nitrogen of the piperazine ring can be in either an axial or equatorial position. The equatorial position is generally more stable due to reduced steric hindrance.

Rotation around the C2-N1' Bond: The bond connecting the nicotinonitrile ring to the piperazine ring has a rotational barrier that determines the relative orientation of the two ring systems.

Computational studies on similar 2-substituted piperazines have shown a preference for the axial conformation of the substituent on the piperazine ring, as this can lead to specific spatial arrangements of key nitrogen atoms.

A potential energy surface (PES) scan, performed by systematically rotating the dihedral angle of the C3-C2-N1'-C2' bond, would reveal the energy minima corresponding to the most stable conformers and the transition states separating them.

Computational Prediction of Reaction Mechanisms and Pathways for this compound Synthesis and Chemical Transformations

The most common synthetic route to this class of compounds involves the nucleophilic aromatic substitution (SNAr) of a leaving group (e.g., a halogen) at the C2 position of the pyridine ring. nih.gov A plausible synthesis for this compound would involve the reaction of 2-chloronicotinonitrile with 1-methylpiperazine (B117243).

Computational chemistry can model this reaction to determine its feasibility and mechanism. DFT calculations would be used to:

Locate the Transition State (TS): Identify the highest energy point along the reaction coordinate. The classical SNAr mechanism proceeds through a two-step process involving a Meisenheimer complex as an intermediate. nih.gov However, some SNAr reactions have been shown computationally to proceed via a concerted, single-step mechanism. nih.gov

Calculate Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.

Computational studies of the reaction between 2-chloro-3,5-dinitropyridine (B146277) and anilines have successfully used DFT to correlate theoretical findings with experimental kinetic data, supporting the proposed SNAr mechanism. researchgate.net

Molecular Modeling of this compound Interactions with Defined Non-Biological Chemical Environments or Surfaces

Molecular dynamics (MD) and DFT simulations can predict how this compound interacts with various non-biological surfaces, which is relevant for applications in materials science, catalysis, and sensor technology.

Interaction with a Graphite (B72142) Surface: Modeling the adsorption of the molecule onto a graphite surface would likely show that the interaction is dominated by π-π stacking between the pyridine ring of the nicotinonitrile and the sp²-hybridized carbon surface. The piperazine ring would likely orient itself to minimize steric clashes.

Interaction with a Silica (B1680970) (SiO₂) Surface: A silica surface possesses hydroxyl groups (silanols) that can act as hydrogen bond donors and acceptors. MD simulations would likely show strong interactions via hydrogen bonds forming between the surface silanols and the nitrogen atoms of the pyridine, cyano, and piperazine moieties of the molecule.

Interaction with Nanomaterials: The interaction with nanomaterials like fullerene could also be explored. A study on a pyrazolecarbonitrile derivative showed a significant adsorption energy with a fullerene molecule, indicating a stable complex. biointerfaceresearch.com Similar interactions could be expected for this compound, driven by van der Waals forces and potential charge-transfer interactions. biointerfaceresearch.com MD simulations of uranyl adsorption onto clay surfaces have demonstrated the ability of these methods to elucidate the thermodynamics and physical-chemical effects governing surface interactions. rsc.org

Design and Virtual Screening of Novel Chemical Entities Derived from the this compound Structural Motif

The this compound scaffold can serve as a starting point for the design of new molecules with desired properties. Virtual screening is a computational technique used to search large libraries of compounds to identify those most likely to bind to a target, or to possess certain characteristics (e.g., drug-likeness). nih.govfrontierspartnerships.org

The process would involve:

Scaffold-Based Library Generation: Create a virtual library of analogues by making systematic modifications to the parent structure. Substitutions could be made on the pyridine ring, or the methyl group on the piperazine could be replaced with other alkyl or aryl groups.

Property Calculation: For each analogue, calculate key physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) to assess drug-likeness according to frameworks like Lipinski's Rule of Five. frontierspartnerships.org

Docking and Scoring (if a target is known): If a biological target is identified, molecular docking would be used to predict the binding mode and affinity of each analogue within the target's active site. frontierspartnerships.org The results are ranked by a scoring function.

This approach allows for the rapid, in silico evaluation of thousands of potential derivatives, prioritizing a smaller, more promising set for actual chemical synthesis and testing. nih.gov

Table 2: Illustrative Virtual Screening of Hypothetical Derivatives This table illustrates the type of data generated during a virtual screening campaign based on the this compound scaffold. Scores are hypothetical.

| Compound ID | Modification | Calculated logP | Predicted Docking Score (kcal/mol) | Lipinski Violations |

|---|---|---|---|---|

| Parent | - | 1.85 | -7.5 | 0 |

| Deriv-001 | Replace -CH₃ with -C₂H₅ | 2.20 | -7.8 | 0 |

| Deriv-002 | Add 5-Chloro to pyridine | 2.55 | -8.2 | 0 |

| Deriv-003 | Replace -CH₃ with -Phenyl | 3.50 | -9.1 | 0 |

| Deriv-004 | Add 4-Methoxy to pyridine | 1.70 | -7.6 | 0 |

Advanced Methodologies for Process Development in 2 4 Methylpiperazin 1 Yl Nicotinonitrile Synthesis

Exploration of Flow Chemistry and Continuous Processing Approaches for Efficient 2-(4-Methylpiperazin-1-yl)nicotinonitrile Synthesis

Continuous flow synthesis offers a promising alternative to conventional batch production for this compound, providing significant advantages in terms of safety, efficiency, and scalability. purdue.edunih.gov The primary synthetic route to this compound typically involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloronicotinonitrile, with 1-methylpiperazine (B117243). In a flow chemistry setup, this transformation can be conducted with superior control over reaction parameters.

A hypothetical continuous flow process for this synthesis would involve pumping streams of 2-chloronicotinonitrile and 1-methylpiperazine through a T-mixer into a heated reactor coil or a packed-bed reactor. The precise control over temperature and residence time afforded by flow reactors can lead to higher yields and selectivities compared to batch processes. nih.gov For instance, localized hot spots can be eliminated, reducing the formation of thermal degradation byproducts. Furthermore, the enhanced mass and heat transfer characteristics of microreactors can accelerate the reaction, significantly shortening the required processing time. nih.gov

The table below illustrates a potential optimization study for the flow synthesis of this compound, demonstrating the impact of varying key process parameters on reaction yield and purity.

Table 1: Hypothetical Optimization of Flow Synthesis Parameters

| Entry | Temperature (°C) | Residence Time (min) | Equivalents of 1-methylpiperazine | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 100 | 10 | 1.2 | 85 | 96 |

| 2 | 120 | 10 | 1.2 | 92 | 98 |

| 3 | 140 | 10 | 1.2 | 91 | 95 |

| 4 | 120 | 5 | 1.2 | 88 | 97 |

| 5 | 120 | 15 | 1.2 | 93 | 98 |

| 6 | 120 | 10 | 1.5 | 95 | 99 |

Application of Automation and High-Throughput Experimentation in Reaction Optimization for this compound

To rapidly identify the optimal conditions for the synthesis of this compound, automation and high-throughput experimentation (HTE) are invaluable tools. purdue.edu These technologies enable the parallel execution of a large number of experiments, allowing for the screening of a wide range of variables such as catalysts, solvents, bases, and temperatures in a fraction of the time required for traditional methods.

For the SNAr reaction between 2-chloronicotinonitrile and 1-methylpiperazine, an HTE platform could be employed to screen various reaction parameters. A typical workflow would involve automated liquid handlers dispensing precise amounts of reactants, solvents, and potential catalysts or additives into a 96-well or 384-well microplate. purdue.edu This plate would then be heated and agitated under controlled conditions. The outcome of each reaction can be rapidly assessed using high-throughput analytical techniques like ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS).

The following table represents a hypothetical screening experiment for the synthesis, evaluating different bases and solvents.

Table 2: High-Throughput Screening of Reaction Conditions

| Well | Solvent | Base | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|

| A1 | Dimethylformamide (DMF) | K2CO3 | 100 | 78 |

| A2 | Dimethylformamide (DMF) | Cs2CO3 | 100 | 85 |

| A3 | Dimethylformamide (DMF) | Triethylamine | 100 | 65 |

| B1 | Dimethyl Sulfoxide (DMSO) | K2CO3 | 100 | 88 |

| B2 | Dimethyl Sulfoxide (DMSO) | Cs2CO3 | 100 | 94 |

| B3 | Dimethyl Sulfoxide (DMSO) | Triethylamine | 100 | 72 |

| C1 | Acetonitrile | K2CO3 | 80 | 55 |

| C2 | Acetonitrile | Cs2CO3 | 80 | 62 |

The data generated from such HTE screens can be used to build predictive models and identify the most critical process parameters, leading to a more robust and optimized synthetic route. This automated approach significantly accelerates the process development timeline. nih.gov

Development of Advanced Separation and Purification Methodologies for this compound and its Synthetic Precursors

For the purification of this compound, techniques such as continuous chromatography, specifically simulated moving bed (SMB) chromatography, could be employed. SMB is a continuous purification technique that can offer higher throughput and reduced solvent consumption compared to traditional batch chromatography.

Another advanced technique is supercritical fluid chromatography (SFC), which uses supercritical carbon dioxide as the primary mobile phase. SFC can be a "greener" alternative to normal and reversed-phase liquid chromatography, as it significantly reduces the use of organic solvents. It is particularly effective for the purification of polar compounds and can offer rapid separation times.

The table below provides a comparative overview of different purification techniques that could be applied to this compound.

Table 3: Comparison of Purification Methodologies

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Batch Column Chromatography | Differential partitioning of compounds between a stationary and mobile phase. | Well-established, versatile. | High solvent consumption, low throughput, difficult to scale. |

| Simulated Moving Bed (SMB) Chromatography | Continuous counter-current movement of stationary and mobile phases. | High throughput, reduced solvent use, suitable for large scale. | High capital cost, complex operation. |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase. | "Green" (less organic solvent), fast separations. | Requires specialized high-pressure equipment. |

| Continuous Crystallization | Controlled precipitation of the desired compound from a continuously flowing solution. | High purity, eliminates chromatographic steps, scalable. | Requires careful control of process parameters (temperature, concentration). |

The selection of the most appropriate purification strategy will depend on factors such as the impurity profile, the required purity of the final product, and the scale of production. The development of advanced, continuous purification methods is crucial for creating a truly efficient and modern manufacturing process for this compound.

Future Perspectives and Emerging Research Avenues in 2 4 Methylpiperazin 1 Yl Nicotinonitrile Chemistry

Potential in Advanced Materials Science Applications as Chemical Building Blocks

The intrinsic properties of 2-(4-Methylpiperazin-1-yl)nicotinonitrile make it a compelling building block for the synthesis of novel organic materials. The pyridine (B92270) ring, a core component, is known to facilitate π-stacking interactions, a key feature in the development of materials with tailored electronic and optical properties, such as those used in organic light-emitting devices (OLEDs). researchgate.net The presence of the nitrile (cyano) group and multiple nitrogen atoms provides reactive handles for polymerization or for grafting the molecule onto polymer backbones, thereby creating functional materials with unique characteristics.

Future research could focus on leveraging these features to design and synthesize:

Functional Polymers: By modifying the molecule to incorporate polymerizable groups, it could be used as a monomer. The resulting polymers could exhibit enhanced thermal stability, specific electronic properties, or serve as selective membranes, depending on the polymer architecture.

Optical Materials: Derivatives of nicotinonitrile and pyridinecarbonitriles have been noted for their fluorescent properties and potential in non-linear optical (NLO) applications. researchgate.net Systematic investigation into the photophysical properties of this compound and its derivatives could lead to new dyes, sensors, or components for optical data storage.

Agrochemicals and Pharmaceuticals: The pyridine ring is a common feature in many important agrochemicals and pharmaceuticals. wikipedia.orgnih.gov The availability of this compound as a chemical intermediate facilitates the exploration of new derivatives with potential biological activity.

Integration with Supramolecular Chemistry and Directed Self-Assembly Principles

Supramolecular chemistry, which studies chemical systems of multiple molecules linked by non-covalent interactions, presents a fertile ground for the application of this compound. The molecule contains several key features conducive to forming organized, higher-order structures through directed self-assembly.

The key structural elements for supramolecular interactions include:

Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring and the cyano group.

Hydrogen Bond Donor/Acceptor Sites: The two nitrogen atoms of the piperazine (B1678402) ring.

Metal Coordination Sites: The nitrogen atoms of the pyridine and piperazine moieties can act as ligands, binding to metal ions. biointerfaceresearch.com

These features open avenues for designing complex supramolecular architectures. For instance, the molecule could be used to construct metal-organic frameworks (MOFs) or coordination polymers. Piperazine and its derivatives are known to be effective ligands for forming metal complexes. biointerfaceresearch.comnih.gov By reacting this compound with appropriate metal salts, it may be possible to create porous materials with applications in gas storage, separation, or catalysis.

Furthermore, the principles of self-assembly could be used to create well-defined nanostructures. nih.govnims.go.jp By controlling experimental conditions, it might be possible to guide the aggregation of the molecules into specific morphologies like nanofibers or nanosheets, creating materials with anisotropic properties. nims.go.jp

Exploration in Catalysis and Organocatalysis Utilizing this compound Derivatives

The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, offers significant promise for derivatives of this compound. The piperazine ring is a "privileged structure" found in many successful organocatalysts. nih.gov

Future research directions include:

Developing Novel Organocatalysts: The tertiary amine within the methylpiperazine group can function as a basic catalytic site. The pyridine ring can also participate in catalysis through hydrogen bonding or by influencing the electronic environment of the catalytic center. By introducing chiral elements into the molecule, it could be developed into a catalyst for asymmetric synthesis, a critical tool in modern drug discovery. youtube.com

Ligands for Metal-Based Catalysis: The nitrogen atoms in the molecule make it an excellent candidate for a ligand in transition metal catalysis. biointerfaceresearch.com Complexes formed between this molecule and metals like palladium, copper, or cobalt could exhibit novel catalytic activity for cross-coupling reactions, cycloadditions, or C-H functionalization. rsc.org The synthesis of various pyridine derivatives is often achieved through metal-catalyzed reactions, highlighting the synergy between these fields. wikipedia.orgrsc.org

Interdisciplinary Research Bridging this compound Chemistry with Other Chemical Disciplines

The most immediate impact of this compound is evident at the intersection of synthetic chemistry, medicinal chemistry, and biochemistry. The core structure and its close analogues have already been identified as key components in the development of potent and selective therapeutic agents.

Notable research findings that bridge these disciplines include:

Kinase Inhibitors: Derivatives containing the 4-methylpiperazin-1-yl moiety attached to a different heterocyclic core have been developed as reversible kinase inhibitors targeting mutations in the epidermal growth factor receptor (EGFR), which are implicated in non-small-cell lung cancer.

Sphingosine-1-Phosphate (S1P) Lyase Inhibitors: More complex molecules incorporating the (2-methylpiperazin-1-yl)nicotinonitrile fragment have been discovered as potent inhibitors of S1P lyase. These inhibitors show promise for the treatment of autoimmune diseases like multiple sclerosis.

Antiproliferative Agents: Other novel nicotinonitrile derivatives have demonstrated significant antiproliferative activity against cancer cell lines by inducing apoptosis and inhibiting tyrosine kinases. nih.gov

The established biological activity of related compounds strongly suggests that this compound is a valuable starting point for drug discovery programs. Future interdisciplinary research will likely involve synthesizing libraries of derivatives and screening them for activity against a wide range of biological targets, combining advanced synthesis with high-throughput biological assays and computational modeling.

Interactive Data Table: Future Research Perspectives

| Research Area | Key Structural Features | Potential Applications & Research Goals |

| Advanced Materials Science | Pyridine ring (π-stacking), Nitrile group (polarity, reactivity), Piperazine moiety (functionalization point) | Development of functional polymers, OLEDs, fluorescent sensors, non-linear optical (NLO) materials. |

| Supramolecular Chemistry | N-atoms in pyridine & piperazine (H-bonding, metal coordination), Cyano group (dipole interactions) | Creation of metal-organic frameworks (MOFs), directed self-assembly of nanostructures (fibers, sheets), smart materials. |

| Catalysis | Piperazine ring (basic sites), Pyridine N-atom (ligating site) | Design of novel organocatalysts for asymmetric synthesis, development of ligands for transition metal catalysis. |

| Interdisciplinary Research | Entire scaffold as a pharmacophore | Drug discovery for oncology (kinase inhibitors), autoimmune diseases (S1P lyase inhibitors), and other therapeutic areas. |

Q & A

Q. Table 1: Representative Synthetic Protocols

| Step | Reagents/Conditions | Yield (%) | Key Observations |

|---|---|---|---|

| 1 | 2-Chloronicotinonitrile + 1-methylpiperazine, DMF, 90°C, 18h | 65–72 | Excess piperazine improves yield but complicates purification. |

| 2 | Post-reaction workup: Ethyl acetate extraction, silica gel chromatography | N/A | Residual DMF removal critical for purity. |

Basic: Which analytical techniques are prioritized for characterizing this compound, and what are diagnostic spectral markers?

Answer:

- ¹H/¹³C NMR :

- LCMS : [M+H]⁺ at m/z 229.1 (theoretical 228.3).

- FTIR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) .

Advanced: How can structural contradictions in crystallographic data for nicotinonitrile derivatives be resolved?

Answer:

Discrepancies arise from polymorphism or disordered solvent molecules. Strategies include:

Q. Table 2: Crystallographic Data Comparison

| Parameter | Experimental (X-ray) | DFT-Computed | Deviation |

|---|---|---|---|

| C≡N bond length | 1.16 Å | 1.14 Å | +0.02 Å |

| Pyridine ring planarity | ±0.01 Å | ±0.005 Å | Minor |

Advanced: What mechanistic insights explain the cytotoxic variability of this compound in different cell lines?

Answer:

Variability may stem from:

- Cellular uptake differences : LogP (~1.5) influences membrane permeability.

- Target specificity : Interactions with kinases (e.g., EGFR) vs. DNA intercalation .

- Metabolic stability : Cytochrome P450-mediated degradation varies by cell type.

Q. Methodological Recommendations :

- Use isogenic cell lines to isolate genetic factors.

- Perform time-resolved LCMS to track metabolite profiles .

Advanced: How can researchers leverage computational tools to predict the reactivity of the nicotinonitrile core?

Answer:

- DFT-based HOMO-LUMO analysis : A small bandgap (~4.5 eV) suggests electrophilic reactivity at the nitrile group .

- Molecular docking : Simulate binding to biological targets (e.g., enzymes with nucleophilic active sites) .

Q. Table 3: Computational Parameters

| Parameter | Value | Implication |

|---|---|---|

| HOMO (eV) | -6.2 | Electrophilic character |

| LUMO (eV) | -1.7 | Susceptible to nucleophilic attack |

Advanced: What strategies address low yields in multi-step syntheses of nicotinonitrile derivatives?

Answer:

- Intermediate purification : Use flash chromatography after each step.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) .

- Solvent optimization : Switch from DMF to acetonitrile to reduce byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.